Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose
Brand Name:
Vulcanchem
CAS No.:
383173-65-7
VCID:
VC0016811
InChI:
InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1
SMILES:
CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C
Molecular Formula:
C₁₉H₂₃NO₁₀
Molecular Weight:
425.39
Benzyl 2,3,4-tri-O-acetyl-4-nitromethyl-b-D-arabinopyranose
CAS No.: 383173-65-7
Cat. No.: VC0016811
Molecular Formula: C₁₉H₂₃NO₁₀
Molecular Weight: 425.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383173-65-7 |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₁₀ |
| Molecular Weight | 425.39 |
| IUPAC Name | [(2R,3S,4S,5R)-4,5-diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate |
| Standard InChI | InChI=1S/C19H23NO10/c1-12(21)28-16-17(29-13(2)22)19(10-20(24)25,30-14(3)23)11-27-18(16)26-9-15-7-5-4-6-8-15/h4-8,16-18H,9-11H2,1-3H3/t16-,17-,18+,19+/m0/s1 |
| SMILES | CC(=O)OC1C(C(COC1OCC2=CC=CC=C2)(C[N+](=O)[O-])OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator